Natural sources and isolation of Axillarin from plants like Pulicaria crispa or Tanacetum vulgare.
Natural sources and isolation of Axillarin from plants like Pulicaria crispa or Tanacetum vulgare.
A Technical Guide to the Natural Sourcing and Isolation of Axillarin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Axillarin, a bioactive O-methylated flavonol, has garnered significant interest for its potential therapeutic properties. This document provides a comprehensive technical overview of its primary natural sources, with a focus on Pulicaria crispa and Tanacetum vulgare. It outlines detailed experimental protocols for the extraction, isolation, and purification of Axillarin from these plant matrices. Quantitative data, including physico-chemical properties and biological activity, are systematically presented. Furthermore, this guide illustrates key experimental workflows and relevant biological signaling pathways using standardized diagrams to facilitate a deeper understanding for research and development applications.
Introduction to Axillarin
Axillarin (3',4',5,7-Tetrahydroxy-3,6-dimethoxyflavone) is a dimethoxyflavone derived from quercetagetin.[1][2] As a member of the flavonoid class, it is a plant secondary metabolite known for a range of biological activities.[2] Its chemical structure and properties make it a subject of interest in phytochemistry and pharmacology. Axillarin is found in numerous plant species, including but not limited to Pulicaria crispa, Tanacetum vulgare, Inula britannica, and Filifolium sibiricum.[3] This guide will focus on its isolation from Pulicaria crispa and Tanacetum vulgare, two notable sources from the Asteraceae family.
Natural Sources of Axillarin
Axillarin has been identified in a wide variety of plants, primarily within the Asteraceae family. The presence and concentration of the compound can vary based on the plant species, geographical location, and environmental conditions.
Key Plant Sources:
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Pulicaria crispa[3]
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Inula britannica[3]
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Filifolium sibiricum[3]
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Artemisia species (e.g., Artemisia incanescens)[1]
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Wyethia species (e.g., Wyethia bolanderi)[3]
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Balsamorhiza species (e.g., Balsamorhiza macrophylla)[3]
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Origanum species (e.g., Origanum vulgare)[7]
Isolation and Purification Methodologies
The isolation of Axillarin from plant material typically involves solvent extraction followed by a series of chromatographic purification steps. The selection of solvents and chromatographic techniques is critical for achieving high yield and purity.[8][9]
Isolation Protocol from Tanacetum vulgare
Activity-guided fractionation of methanolic extracts from the aerial parts of Tanacetum vulgare has successfully led to the isolation of Axillarin.[4] A generalized, detailed protocol adapted from methodologies used for Tanacetum species is provided below.[5]
Experimental Protocol:
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Plant Material Preparation:
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Collect aerial parts (leaves and flowers) of Tanacetum vulgare during the flowering season.
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Air-dry the plant material in the shade to a constant weight.
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Grind the dried material into a coarse powder using a mechanical grinder.
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-
Solvent Extraction:
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Macerate the powdered plant material (e.g., 1 kg) with methanol (MeOH) at room temperature for 72 hours, with periodic agitation.
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Filter the extract and repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
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Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude methanolic extract.
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-
Liquid-Liquid Partitioning (Fractionation):
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Suspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v).
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Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
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Collect each fraction and evaporate the solvent. The flavonoid-rich fraction is typically the ethyl acetate fraction.
-
-
Chromatographic Purification:
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Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
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Elute the column with a gradient solvent system, starting with n-hexane, followed by increasing concentrations of ethyl acetate, and finally methanol (e.g., n-hexane -> n-hexane:EtOAc gradients -> EtOAc -> EtOAc:MeOH gradients).
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Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., CHCl₃:MeOH, 95:5) and a UV detector (254/366 nm).
-
Combine fractions showing similar TLC profiles.
-
-
Final Purification:
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Subject the Axillarin-containing fractions to further purification using Sephadex LH-20 column chromatography with methanol as the mobile phase.
-
If necessary, perform preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity Axillarin (>95%).
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Isolation Protocol from Pulicaria crispa
While Axillarin is a known constituent of Pulicaria crispa, detailed isolation protocols in the literature are less common than for Tanacetum.[3] However, phytochemical studies on Pulicaria species confirm the presence of flavonoids.[10][11] The following protocol is a standard phytochemical method applicable for isolating Axillarin from P. crispa.
Experimental Protocol:
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Plant Material and Extraction:
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Collect and process the whole plant or aerial parts of Pulicaria crispa as described in section 3.1.1.
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Perform exhaustive extraction using 80% aqueous methanol. Concentrate the filtrate under vacuum to obtain the crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with diethyl ether, chloroform, and ethyl acetate.
-
The ethyl acetate fraction is expected to be rich in flavonoids, including Axillarin.
-
-
Initial Column Chromatography:
-
Adsorb the ethyl acetate fraction onto a small amount of silica gel and apply it to the top of a silica gel column.
-
Elute the column with a solvent gradient of increasing polarity, such as chloroform-methanol mixtures (e.g., 100:0 to 80:20).
-
Monitor the collected fractions by TLC, visualizing with UV light and a spray reagent (e.g., natural products-polyethylene glycol reagent).
-
-
Purification of Axillarin:
-
Combine fractions containing the target compound.
-
Re-chromatograph the combined fractions on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.
-
For final purification to analytical grade, employ preparative TLC or preparative HPLC as required.
-
Quantitative Data and Characterization
The characterization of isolated Axillarin relies on spectroscopic analysis and comparison with literature data.
Table 1: Physico-Chemical Properties of Axillarin
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxychromen-4-one | [1] |
| Molecular Formula | C₁₇H₁₄O₈ | [3] |
| Molar Mass | 346.291 g·mol⁻¹ | [3] |
| Monoisotopic Mass | 346.06886740 Da | [1] |
| Appearance | Yellow solid (typical for flavonols) | General Knowledge |
Table 2: Spectroscopic Data for Axillarin
| Technique | Data | Source |
| LC-MS (ESI+) | Precursor m/z: 347.076 [M+H]⁺Fragments: 331.045, 314.042, 289.034 | [1] |
| ¹³C NMR | Spectral data available in public databases. | [1] |
| ¹H NMR | Spectral data available in public databases. | [7] |
Table 3: Reported Biological Activity of Axillarin
| Activity Type | Target Organism/Assay | Result | Source |
| Antifungal | Alternaria alternata | 33.31% mycelial growth inhibition (at 400 µg/mL) | [6] |
| Antifungal | Fusarium oxysporum f. sp. radicis-lycopersici | 29.46% mycelial growth inhibition (at 400 µg/mL) | [6] |
| Antioxidant | DPPH radical scavenging | Active (as part of a crude extract fraction) | [4] |
Biological Activity and Signaling Pathways
Flavonoids, including Axillarin, are known to exert their biological effects by modulating various cellular signaling pathways. Their antioxidant and anti-inflammatory properties are often linked to their ability to interact with key regulatory proteins.
One of the critical pathways involved in the cellular response to oxidative stress is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. Upon exposure to oxidative stress or electrophilic compounds (like some flavonoids), Keap1 releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This response enhances the cell's capacity to neutralize reactive oxygen species (ROS).
References
- 1. Axillarin | C17H14O8 | CID 5281603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. axillarin (CHEBI:2941) [ebi.ac.uk]
- 3. Axillarin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 7. NP-MRD: Showing NP-Card for Axillarin (NP0045931) [np-mrd.org]
- 8. citrech.it [citrech.it]
- 9. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
